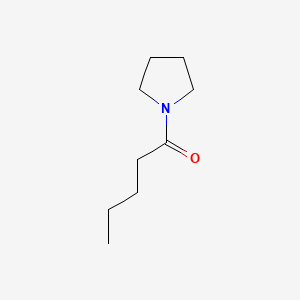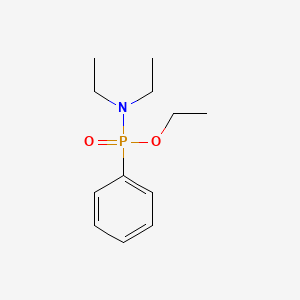
Phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester is an organophosphorus compound characterized by the presence of a phosphonamidic acid group. This compound is known for its unique chemical structure, which includes a phenyl group attached to the phosphorus atom and an ethyl ester group. It is used in various scientific research applications due to its reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester typically involves the reaction of diethylamine with phenylphosphonic dichloride, followed by esterification with ethanol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various fields.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphonic acids, while reduction may yield phosphine derivatives. Substitution reactions can lead to a variety of functionalized phosphonamidic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include phosphorylation and dephosphorylation processes, which are critical for cellular signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester include:
- Phosphonamidic acid, N,N-diethyl-P-methyl-, ethyl ester
- Phosphonamidic acid, N,N-diethyl-P-phenyl-, methyl ester
- Phosphonamidic acid, N,N-diethyl-P-phenyl-, propyl ester
Uniqueness
This compound is unique due to its specific chemical structure, which includes a phenyl group and an ethyl ester group This structure imparts distinct reactivity and biological activity compared to other similar compounds
Eigenschaften
CAS-Nummer |
100525-32-4 |
|---|---|
Molekularformel |
C12H20NO2P |
Molekulargewicht |
241.27 g/mol |
IUPAC-Name |
N-[ethoxy(phenyl)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C12H20NO2P/c1-4-13(5-2)16(14,15-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
InChI-Schlüssel |
RNXXCGPDKIXFNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P(=O)(C1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



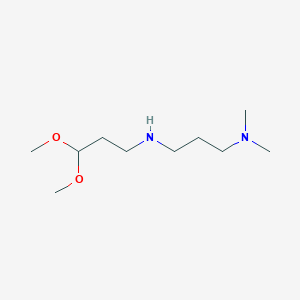

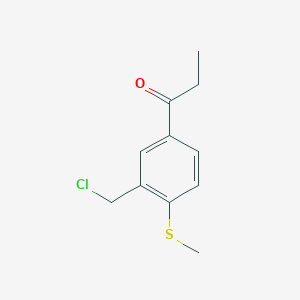
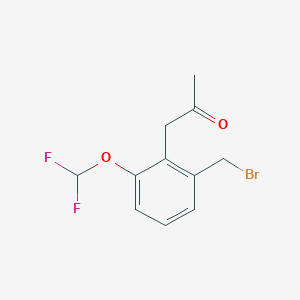
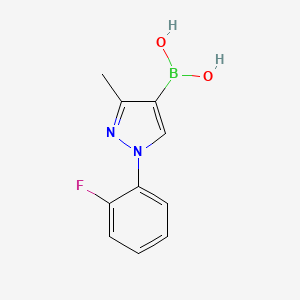
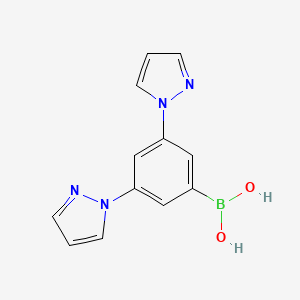


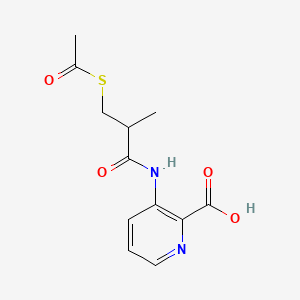
![(S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14067090.png)

![Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]-](/img/structure/B14067101.png)
